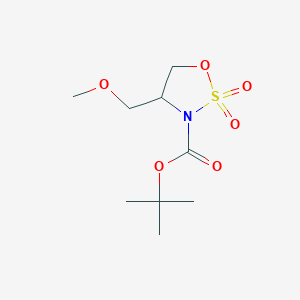
(R)-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide is a synthetic organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a Boc-protected amine group, a methoxymethyl group, and a 1,2,3-oxathiazolidine ring with two dioxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring is formed by the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a base.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of ®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide groups to sulfides.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Boc-4-(hydroxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-3-Boc-4-(methyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-3-Boc-4-(ethyl)-1,2,3-oxathiazolidine 2,2-Dioxide
Uniqueness
®-3-Boc-4-(methoxymethyl)-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interaction with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H17NO6S |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
tert-butyl 4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3 |
InChI Key |
ORWHXHCSDYWSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















